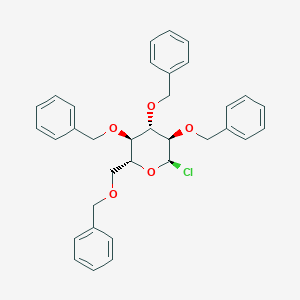

2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride

描述

2,3,4,6-Tetra-$O$-benzyl-$\alpha$-D-glucopyranosyl chloride is a protected glycosyl halide extensively used in carbohydrate chemistry as a glycosyl donor. The benzyl groups at the 2, 3, 4, and 6 positions provide steric protection and stabilize the anomeric center, enabling controlled glycosylation reactions. This compound is pivotal in synthesizing oligosaccharides, glycoconjugates, and C-glycosides due to its reactivity with nucleophiles under mild conditions. Evidence highlights its utility in forming $\alpha$-configured C-glycosides when reacted with silyl enol ethers in the presence of silver triflate, achieving high yields (75–85%) . Additionally, it serves as a precursor for other glycosyl donors, such as trichloroacetimidates, which are employed in stereoselective glycosidic bond formation .

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-chloro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35ClO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQHHGZMQLZGQM-RUOAZZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Standard Benzylation Protocol

D-Glucose is treated with benzyl bromide (BnBr) in the presence of a strong base, such as sodium hydride (NaH), in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds under inert atmosphere (argon or nitrogen) at 0–25°C for 12–24 hours. The benzyl groups install selectively, with the anomeric hydroxyl remaining unprotected to form the hemiacetal intermediate, 2,3,4,6-tetra-O-benzyl-D-glucopyranose.

Key Considerations :

-

Base Selection : NaH or potassium hydride (KH) ensures efficient deprotonation of hydroxyl groups.

-

Solvent : Polar aprotic solvents like DMF enhance reaction kinetics.

-

Yield : Typical yields range from 70% to 85% after chromatographic purification.

Anomeric Chlorination Methods

The conversion of the hemiacetal intermediate to the target chloride involves replacing the anomeric hydroxyl group with chlorine. Multiple strategies exist, each with distinct advantages.

Acidic Chlorination Using Hydrogen Chloride

A traditional approach employs gaseous hydrogen chloride (HCl) in anhydrous dioxane or dichloromethane (DCM). The hemiacetal is dissolved in the solvent, and HCl gas is bubbled through the solution at 0–5°C for 1–2 hours. The reaction is quenched with ice-cold water, and the product is extracted using DCM.

Conditions :

Limitations :

-

Requires careful handling of gaseous HCl.

-

Competing side reactions may reduce purity.

Catalytic Appel Conditions

A modern, efficient method utilizes Appel reaction conditions with carbon tetrachloride (CCl₄) and triphenylphosphine (PPh₃) in the presence of a catalytic agent. The hemiacetal is treated with CCl₄ (1.2 equiv) and PPh₃ (1.1 equiv) in anhydrous THF at room temperature for 3–6 hours. Catalysts such as iodine (I₂) or imidazole accelerate the reaction.

Mechanism :

-

PPh₃ reacts with CCl₄ to generate the phosphonium intermediate.

-

The intermediate facilitates chloride displacement at the anomeric center.

Advantages :

Thionyl Chloride (SOCl₂) Mediated Chlorination

Thionyl chloride offers a one-step conversion of the hemiacetal to the chloride. The hemiacetal is refluxed with excess SOCl₂ in anhydrous DCM for 2–4 hours. The mixture is then concentrated under reduced pressure to yield the crude product, which is purified via silica gel chromatography.

Conditions :

-

Solvent : DCM or toluene.

-

Temperature : 40–60°C.

-

Yield : 65–80%.

Challenges :

-

Excess SOCl₂ requires rigorous removal.

-

Potential over-chlorination at other positions.

Industrial Production Considerations

Scaling the synthesis of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride demands optimization of cost, safety, and yield.

Continuous Flow Reactors

Adopting continuous flow systems enhances mixing efficiency and temperature control during benzylation and chlorination steps. For example, Appel conditions in flow reactors reduce reagent waste and improve reproducibility.

Purification Techniques

-

Crystallization : The final product is crystallized from ethanol or ethyl acetate/hexane mixtures.

-

Chromatography : Reserved for high-purity batches (e.g., pharmaceutical applications).

Comparative Analysis of Chlorination Methods

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| HCl Gas | HCl, Dioxane | 0–5 | 1–2 | 60–75 | Moderate |

| Appel Conditions | CCl₄, PPh₃, Catalyst | 25 | 3–6 | 85–92 | High |

| SOCl₂ | SOCl₂, DCM | 40–60 | 2–4 | 65–80 | Moderate |

Key Insights :

化学反应分析

Types of Reactions

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted with other nucleophiles to form different glucopyranosyl derivatives.

Oxidation and Reduction: The benzyl groups can be oxidized or reduced under specific conditions to yield different products

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively

Major Products Formed

The major products formed from these reactions include various glucopyranosyl derivatives, which can be further utilized in the synthesis of more complex molecules .

科学研究应用

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other glucopyranosyl derivatives, which are important in various chemical reactions and processes.

Biology: The compound is used in the study of carbohydrate chemistry and the development of carbohydrate-based drugs.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds for the treatment of diseases such as diabetes and cancer.

Industry: The compound is used in the production of specialty chemicals and materials .

作用机制

The mechanism of action of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups provide stability and protect the hydroxyl groups during the reaction, while the chloride group acts as a leaving group, facilitating the formation of glycosidic bonds. This mechanism is crucial in the synthesis of various glucopyranosyl derivatives .

相似化合物的比较

Comparison Based on Protecting Groups

The choice of protecting groups (benzyl vs. benzoyl) significantly impacts solubility, stability, and reactivity:

Key Findings :

Comparison Based on Leaving Groups

The leaving group at the anomeric center dictates reaction kinetics and mechanism:

Key Findings :

Comparison Based on Anomeric Configuration

The $\alpha$/$\beta$ configuration influences stereochemical outcomes:

Key Findings :

- $\alpha$-configured donors favor $\alpha$-products due to anomeric effect and steric factors .

- $\beta$-donors require specific promoters (e.g., TMSOTf) to override inherent stereoelectronic preferences .

Comparison with Other Sugars

Substituting glucose with other monosaccharides alters biological activity and synthetic utility:

生物活性

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl chloride is a derivative of glucopyranose that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound serves as a glycosyl donor in various synthetic reactions and has implications in the development of glycosylated drugs. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C36H36ClO5 |

| Molecular Weight | 613.12 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Synthesis

The synthesis of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride typically involves the chlorination of the corresponding glucopyranose derivative. This process can be catalyzed using various reagents, including Lewis acids, to enhance the yield and selectivity of the reaction. The synthesis pathway often includes protecting group strategies to maintain the integrity of functional groups during chlorination.

Biological Activity

Research indicates that 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that glycosylated compounds can possess significant antimicrobial properties. The introduction of the benzyl groups enhances lipophilicity, potentially improving membrane permeability and interaction with microbial targets.

- Enzyme Inhibition : This compound has been identified as a potential inhibitor of various glycosidases and other enzymes involved in carbohydrate metabolism. For instance, it has been studied for its inhibitory effects on glycogen phosphorylase, an enzyme crucial for glycogen breakdown .

- Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The mechanism often involves interference with glycoprotein interactions on cancer cell surfaces.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several glycosylated compounds including 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting a dose-dependent effect.

Case Study 2: Glycogen Phosphorylase Inhibition

In a biochemical assay aimed at assessing the inhibitory potential of various glycosides on glycogen phosphorylase activity, 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride demonstrated notable IC50 values comparable to established inhibitors. This highlights its potential as a lead compound for developing new therapeutics targeting metabolic disorders .

The biological activity of 2,3,4,6-tetra-O-benzyl-alpha-D-glucopyranosyl chloride can be attributed to its structural features that facilitate interactions with biological macromolecules:

- Glycosidic Linkage : The alpha configuration allows for specific binding to enzyme active sites.

- Hydrophobic Interactions : The benzyl groups enhance hydrophobic interactions with lipid membranes or protein pockets.

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl chloride?

- Methodological Answer : The compound is typically synthesized via sequential benzylation of glucose hydroxyl groups, followed by chlorination. A key step involves reacting the benzylated glucose derivative with chlorinating agents like oxalyl chloride in dichloromethane (DCM) at room temperature . Critical parameters include stoichiometric control of benzyl bromide during protection and the use of catalysts like BF₃·Et₂O to enhance reaction efficiency. Purification via column chromatography (e.g., EtOAc/hexane mixtures) ensures high anomeric purity .

Q. How does the choice of protecting groups influence the stability and reactivity of this glycosyl donor?

- Methodological Answer : Benzyl groups at the 2,3,4,6-positions enhance steric protection of the anomeric center, stabilizing the chloride donor against premature hydrolysis. However, bulky benzyl groups may reduce glycosylation efficiency with hindered acceptors. Comparative studies with acetyl or benzoyl-protected analogs show that benzyl groups offer a balance between stability and reactivity in polar solvents like DCM or DMF .

Q. What purification strategies are effective for isolating the target compound from byproducts?

- Methodological Answer : Column chromatography with gradients of EtOAc/hexane (e.g., 2:8 v/v) effectively separates the α-anomer from β-contaminants or unreacted precursors . For large-scale syntheses, recrystallization from ethanol or methanol can further refine purity, though this requires careful temperature control to avoid decomposition .

Advanced Research Questions

Q. How can researchers address low glycosylation yields when using this donor with sterically hindered acceptors?

- Methodological Answer : Low yields often stem from poor acceptor nucleophilicity or steric clashes. Strategies include:

- Pre-activation : Pre-treating the donor with Lewis acids (e.g., AgOTf or TMSOTf) to generate a reactive oxocarbenium ion intermediate .

- Solvent optimization : Using low-polarity solvents (e.g., toluene) to stabilize the transition state .

- Temperature modulation : Conducting reactions at −45°C to slow competing side reactions .

Q. What mechanistic insights explain the stereochemical outcomes of glycosylation reactions with this donor?

- Methodological Answer : The α-configuration of the chloride donor favors β-glycoside formation via an SN2 mechanism. However, solvent polarity and catalyst choice can shift the mechanism to SN1, leading to anomerization. Kinetic studies using NMR or mass spectrometry are critical for tracking intermediate oxocarbenium ions and optimizing stereoselectivity .

Q. How does this donor compare to trichloroacetimidate or thioglycoside analogs in terms of reactivity and scalability?

- Methodological Answer : Trichloroacetimidates (e.g., 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate) offer higher reactivity under milder conditions but require stringent anhydrous handling. Thioglycosides provide better shelf stability but need harsher activation (e.g., NIS/AgOTf). The chloride donor is preferred for large-scale syntheses due to lower cost and simpler purification .

Q. What analytical techniques reliably confirm the anomeric configuration and purity of the synthesized donor?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR coupling constants (J₁,₂ ≈ 3–4 Hz for α-configuration) and ¹³C NMR anomeric carbon shifts (~95–100 ppm) .

- Chromatography : HPLC or TLC with iodine vapor detection to assess purity .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out degradation products .

Data Contradiction Analysis

Q. Why do reported glycosylation yields vary widely across studies using this donor?

- Methodological Answer : Discrepancies arise from differences in:

- Acceptor design : Primary vs. secondary hydroxyl groups on acceptors significantly impact reactivity .

- Catalyst selection : Ag salts (AgOTf) vs. Brønsted acids (TfOH) can alter transition-state stability .

- Moisture control : Trace water hydrolyzes the donor, necessitating rigorous drying of solvents and substrates .

Methodological Recommendations

- Stereochemical Control : Use pre-activated donors and low-temperature conditions to minimize anomerization .

- Scale-up Protocols : Replace column chromatography with recrystallization for cost-effective purification .

- Stability Testing : Monitor donor decomposition via TLC or NMR under varying storage conditions (e.g., −20°C vs. 4°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。